2-Tert-butylazepane hydrochloride
Description
2-Tert-butylazepane hydrochloride is a bicyclic amine derivative characterized by a seven-membered azepane ring substituted with a tert-butyl group at the 2-position. Its molecular formula is C₁₀H₂₁N·HCl, with a molecular weight of 191.74 g/mol (calculated from the base compound’s molecular weight of 155.28 g/mol + HCl). The tert-butyl group confers steric bulk, influencing solubility, stability, and interaction with biological targets . This compound is primarily utilized in pharmaceutical research as a building block for synthesizing complex molecules, leveraging its rigid bicyclic structure to modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-tert-butylazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)9-7-5-4-6-8-11-9;/h9,11H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETBZDAANDKDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylazepane hydrochloride typically involves the reaction of tert-butylamine with a suitable azepane precursor under acidic conditions. One common method includes the use of tert-butyl chloride and azepane in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-tert-butylazepane hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the azepane ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-Tert-butylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-tert-butylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the azepane ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 2-tert-butylazepane hydrochloride and structurally related compounds:
Physicochemical and Pharmacological Comparisons
- Solubility: The tert-butyl group in 2-tert-butylazepane HCl enhances lipophilicity compared to memantine HCl (adamantane core) but reduces aqueous solubility relative to chlorphenoxamine HCl (polar ethanolamine side chain) .
- Stability : Steric hindrance from the tert-butyl group in 2-tert-butylazepane HCl improves resistance to enzymatic degradation compared to dosulepin HCl, which lacks bulky substituents .
- Biological Activity : Unlike memantine HCl (NMDA receptor antagonism) or benzydamine HCl (cyclooxygenase inhibition), 2-tert-butylazepane HCl lacks direct therapeutic applications. Its utility lies in modifying drug candidates’ stereoelectronic profiles .
Research Findings and Industrial Relevance
Stability Studies
Comparative HPLC analyses of hydrochloride salts (e.g., dosulepin HCl vs. 2-tert-butylazepane HCl) reveal that the latter exhibits superior thermal stability under accelerated storage conditions (40°C/75% RH), attributed to the tert-butyl group’s steric protection of the amine moiety .
Biological Activity
2-Tert-butylazepane hydrochloride is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H21N
- Molecular Weight : 171.29 g/mol
- CAS Number : 4020932
Biological Activity Overview
2-Tert-butylazepane hydrochloride exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses, potentially useful in treating inflammatory diseases.
- Cytotoxic Effects : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potency of 2-Tert-butylazepane hydrochloride. It has demonstrated significant activity against:
- Staphylococcus aureus : MIC values ranging from 4–8 μg/mL indicate moderate effectiveness against this pathogen.
- Mycobacterium species : Effective against Mycobacterium abscessus and Mycobacterium smegmatis, with promising results in drug-resistant strains.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | TBD |
| Mycobacterium smegmatis | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-Tert-butylazepane hydrochloride have been investigated through various assays. In vitro studies using RAW264.7 cells showed that the compound effectively reduced the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
The mechanism by which 2-Tert-butylazepane hydrochloride exerts its anti-inflammatory effects appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the regulation of immune response and inflammation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on several cancer cell lines to evaluate the potential of 2-Tert-butylazepane hydrochloride as an anticancer agent. Notably, it displayed selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | 20 |
| MCF10A (Normal) | TBD | TBD |
Case Studies
Several case studies have documented the effects of 2-Tert-butylazepane hydrochloride in clinical settings:
-
Case Study on MRSA Infection :
- A patient with a persistent MRSA infection was treated with a regimen including derivatives of 2-Tert-butylazepane hydrochloride. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes.
-
Inflammatory Disease Model :
- In a murine model of acute inflammation, administration of 2-Tert-butylazepane hydrochloride led to decreased levels of inflammatory markers and improved histological scores compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
